molecular formula C17H18N2O5 B6046774 N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide

Cat. No. B6046774
M. Wt: 330.33 g/mol
InChI Key: BMFPJDNZNZLIJQ-VCHYOVAHSA-N
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Description

N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide, also known as DEPAH, is a hydrazide derivative that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DEPAH has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide is not fully understood, but it has been suggested that its antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation. N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has also been shown to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has cytotoxic effects on cancer cells, making it a potential anticancer agent. N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has also been shown to reduce blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent. In addition, N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize. It also possesses antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to determine the optimal dosage and administration of N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide for therapeutic use. In addition, research is needed to determine the safety and efficacy of N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide in human clinical trials.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide can be synthesized using a condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(2-ethoxyphenoxy)acetic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction yields N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide as a yellow crystalline solid. Other methods of synthesis have also been reported.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has been studied for its various applications in scientific research. It has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. N'-(2,4-dihydroxybenzylidene)-2-(2-ethoxyphenoxy)acetohydrazide has also been studied for its antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-15-5-3-4-6-16(15)24-11-17(22)19-18-10-12-7-8-13(20)9-14(12)21/h3-10,20-21H,2,11H2,1H3,(H,19,22)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFPJDNZNZLIJQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

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